molecular formula C15H20ClNO2 B3018187 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1311316-62-7

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B3018187
CAS No.: 1311316-62-7
M. Wt: 281.78
InChI Key: YGYQDLPUNUNLFC-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic tertiary amine derivative belonging to the tropane alkaloid family. Structurally, it features a rigid bicyclo[3.2.1]octane scaffold with a benzyl group at the 8-position and a carboxylic acid moiety at the 3-position, forming a hydrochloride salt for enhanced stability and solubility .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYQDLPUNUNLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mu Opioid Receptor Antagonism

Research has indicated that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity as mu opioid receptor antagonists. These compounds are particularly valuable in treating conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI). By selectively targeting peripheral mu receptors, these antagonists can mitigate gastrointestinal side effects associated with opioid analgesics without compromising their central analgesic effects .

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane framework is integral to the synthesis of various tropane alkaloids, which are known for their diverse pharmacological activities, including anticholinergic and analgesic properties. Enantioselective synthesis methods have been developed to construct this scaffold, allowing for the production of compounds with specific stereochemistry that enhances biological efficacy .

Studies have shown that derivatives of 8-benzyl-8-azabicyclo[3.2.1]octane exhibit a range of biological activities, including antinociceptive effects and potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The compound's interaction with various receptors highlights its potential as a therapeutic agent in pain management and neurological disorders.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies focus on modifying the 8-benzyl group and other substituents to optimize binding affinity and selectivity for mu opioid receptors. These modifications aim to enhance the therapeutic profile while minimizing side effects associated with traditional opioid therapies .

Enantioselective Construction

Recent advancements in synthetic methodologies have emphasized the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral precursors or through desymmetrization processes. These methods are crucial for producing compounds with desired stereochemistry essential for their biological activity .

Novel Synthesis Routes

Innovative synthetic routes have been developed that allow for the efficient production of 8-benzyl-8-azabicyclo[3.2.1]octane derivatives, utilizing various catalytic systems and reaction conditions that enhance yield and purity . This has implications not only for pharmaceutical development but also for academic research into new therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which can modulate the release and uptake of neurotransmitters . This interaction is believed to be responsible for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Physicochemical Properties:

  • Appearance : White hygroscopic solid .
  • Purity : Typically ≥97% (HPLC) .
  • Applications : Primarily used as a key intermediate in synthesizing neuroactive compounds, including acetylcholinesterase inhibitors and antipathogenic agents .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one 3-ketone instead of 3-carboxylic acid 215.29 g/mol Precursor for tropane alkaloids
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Cyclopropylmethyl at 8-position 207.27 g/mol Investigated for opioid receptor activity
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride 3-carboxamide with trimethoxybenzoyl group 495.98 g/mol Potential antipsychotic activity
8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine 3-amine (endo configuration) 216.30 g/mol Intermediate for stereoselective synthesis

Key Observations:

Substituent Effects :

  • The 3-carboxylic acid group enhances polarity and bioavailability compared to ketone or amine derivatives .
  • Benzyl groups at the 8-position improve lipophilicity, aiding blood-brain barrier penetration .

Stereochemical Impact :

  • The endo configuration of 3-amine derivatives (e.g., 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine) exhibits higher biological activity due to optimal receptor binding .

Functional Analogs

Table 2: Pharmacological Comparison

Compound Class Example Compound Target Activity Efficacy (IC50/EC50) Reference
Tropane-based Acetylcholinesterase Inhibitors 8-Benzyl-3-carboxylic acid derivatives Acetylcholinesterase inhibition 0.8–2.5 µM
Quinolineamide Derivatives N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-naphthamide Antipathogenic (bacterial/fungal) MIC: 4–16 µg/mL
Tropisetron Analogs N-80-Benzyl-tropisetron 5-HT3 receptor antagonism Ki: 1.3 nM

Key Findings:

  • Anticholinesterase Activity : The 3-carboxylic acid group in 8-benzyl derivatives enhances inhibitory potency by forming hydrogen bonds with the enzyme’s catalytic triad .
  • Antipathogenic Activity: Quinolineamide derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), with MIC values comparable to ciprofloxacin .
  • Receptor Selectivity : Substituents at the 3-position (e.g., indole carboxylates in tropisetron analogs) dictate selectivity for serotonin receptors over dopamine receptors .

Biological Activity

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H19NO4
  • Molecular Weight: 289.33 g/mol
  • CAS Number: 1159822-23-7
  • Purity: Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The bicyclic structure allows for specific binding affinities, which can modulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of the azabicyclo structure exhibit antimicrobial properties. For instance, compounds similar to 8-Benzyl-8-azabicyclo[3.2.1]octane have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anticancer Properties

Studies have highlighted the compound's potential in anticancer therapy. Specific azabicyclo derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Neuropharmacological Effects

The compound's interaction with central nervous system (CNS) receptors has been a focal point of research, particularly concerning its potential as an analgesic or anxiolytic agent. It is believed to modulate neurotransmitter systems, including dopamine and serotonin pathways .

Study on Antimicrobial Efficacy

In a comparative study, several azabicyclo compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
8-Benzyl-8-azabicyclo[3.2.1]octane3264
Control Antibiotic1632

Investigation of Anticancer Activity

A study evaluated the effects of 8-Benzyl-8-azabicyclo[3.2.1]octane derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that these compounds induced cytotoxicity through apoptosis pathways, with IC50 values indicating effective doses for therapeutic applications .

Cell LineIC50 (μM)
MCF-710
HeLa15

Q & A

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.8–4.2 ppm (bridging protons of the bicyclic system), and δ 1.5–2.5 ppm (aliphatic protons) .
  • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm and benzyl carbons at δ ~128–138 ppm .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 306.1564 (C₁₅H₂₀ClNO₂) .

HPLC : Purity assessment using C18 columns (retention time ~8.2 min in 70:30 acetonitrile/water) .

How does solubility vary across solvents, and what methods optimize dissolution for in vitro assays?

Q. Basic Research Focus

  • Solubility Profile :
    • High solubility in polar aprotic solvents (DMSO: >50 mg/mL) .
    • Limited solubility in water (<1 mg/mL) due to hydrochloride salt .
  • Optimization Strategies :
    • Use DMSO stock solutions (10 mM) for biological assays.
    • For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or sonication .

What computational approaches predict the compound’s reactivity or stability?

Q. Advanced Research Focus

Quantum Chemical Calculations :

  • Density Functional Theory (DFT) to model hydrolysis pathways of the bicyclic core (e.g., B3LYP/6-31G* level) .
  • Predict degradation products under acidic conditions (e.g., cleavage of the benzyl group) .

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ion channels) to guide SAR studies .

How can structural modifications enhance bioactivity while maintaining the bicyclic scaffold?

Q. Advanced Research Focus

Substitution Patterns :

  • Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to alter lipophilicity (logP) and target affinity .
  • Introduce methyl groups at C-8 to sterically hinder metabolic degradation .

Methodology :

  • In Vitro Assays : Screen analogs against GPCRs (e.g., serotonin receptors) using radioligand binding .
  • Docking Studies : Use AutoDock Vina to predict binding poses in receptor active sites .

How should researchers resolve contradictions in reported melting points or spectral data?

Q. Advanced Research Focus

Data Validation :

  • Cross-reference DSC thermograms (e.g., sharp endotherm at 245°C confirms purity) .
  • Compare NMR data with synthetic intermediates (e.g., absence of ester peaks at δ 4.1–4.3 ppm ensures complete hydrolysis) .

Reproducibility :

  • Standardize recrystallization protocols (e.g., slow cooling in ethanol/water) to minimize polymorphic variations .

What safety precautions are critical during handling and storage?

Q. Basic Research Focus

Storage : Desiccate at 2–8°C to prevent hygroscopic degradation .

Handling : Use fume hoods and PPE (gloves, goggles) due to potential HCl release during decomposition .

Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

How does the compound’s stereochemistry influence its pharmacological profile?

Q. Advanced Research Focus

Chiral Analysis :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Correlate enantiomeric excess (ee) with activity in receptor-binding assays .

Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to control C-3 configuration .

What strategies mitigate instability in long-term biological studies?

Q. Advanced Research Focus

Stability Testing :

  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Formulation :

  • Lyophilize with trehalose to enhance shelf life in aqueous buffers .

How can researchers leverage high-throughput screening (HTS) to identify novel applications?

Q. Advanced Research Focus

Assay Design :

  • Screen against kinase or protease libraries using fluorescence polarization .

Data Mining :

  • Apply machine learning (e.g., Random Forest) to predict off-target effects from PubChem BioAssay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.